

BMT-090605 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BMT-090605

Cat. No.: B15607495

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Application Notes and Protocols: BMT-090605

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain. **BMT-090605** also inhibits BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK) at higher concentrations.[1] These application notes provide detailed information on the solubility of **BMT-090605** and its hydrochloride salt, along with protocols for its use in research settings.

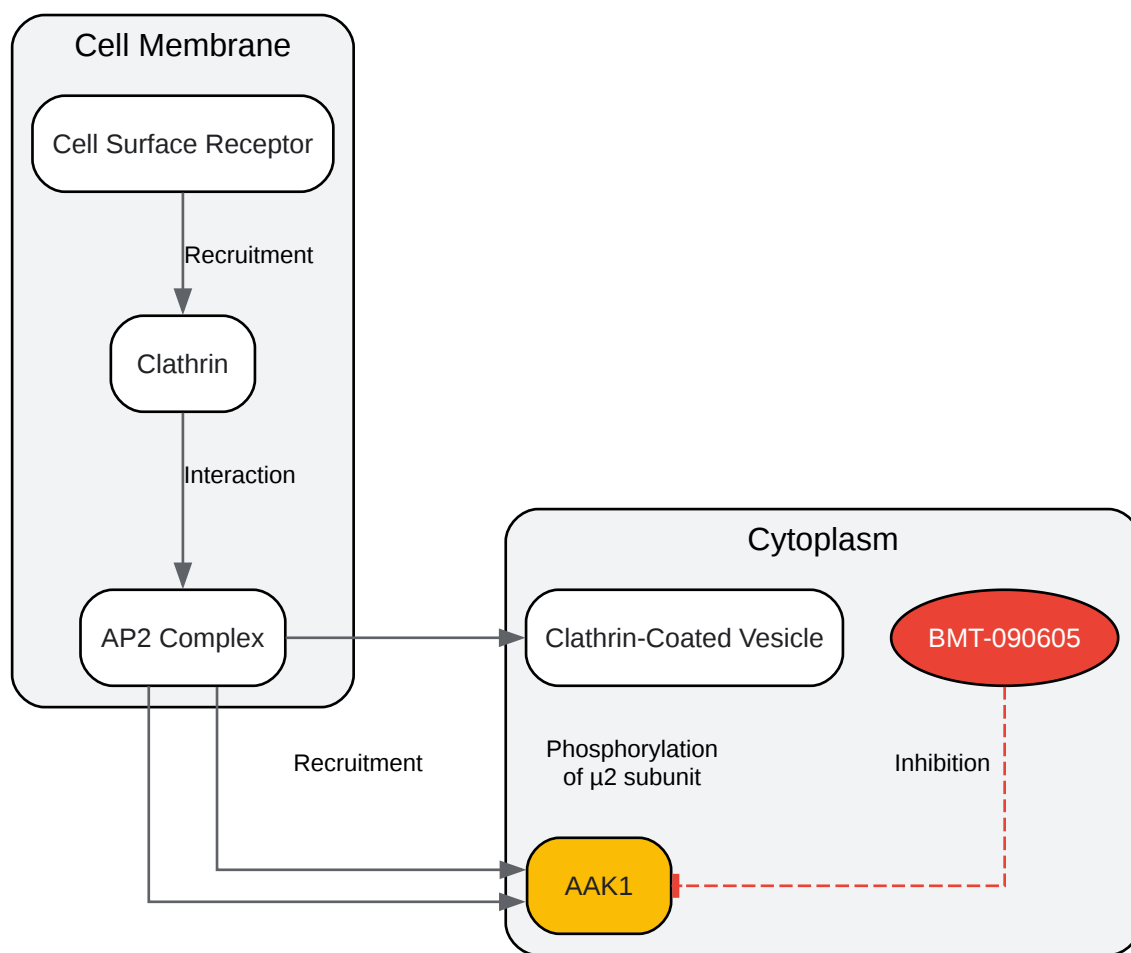
Data Presentation: Solubility of BMT-090605

The solubility of **BMT-090605** has been determined in Dimethyl Sulfoxide (DMSO). While specific quantitative data for other common laboratory solvents such as ethanol, methanol, water, or PBS is not readily available, it has been noted that **BMT-090605** possesses suitable physicochemical properties for intrathecal injection, suggesting some degree of aqueous solubility.[4] Researchers are advised to determine the solubility in their specific aqueous buffers using the protocols provided below.

Compound Form	Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
BMT-090605 (Free Base)	DMSO	100	274.39	Requires ultrasonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. [5]
BMT-090605 hydrochloride	DMSO	31.25	77.95	Requires ultrasonication, warming, and heating to 60°C. [6] [7] [8]

Signaling Pathway

BMT-090605 primarily acts by inhibiting AAK1, which plays a crucial role in the regulation of clathrin-mediated endocytosis. This process is vital for the internalization of cell surface receptors and other extracellular molecules. By inhibiting AAK1, **BMT-090605** can modulate various signaling pathways.



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Figure 1. BMT-090605 inhibits AAK1, a key regulator of clathrin-mediated endocytosis.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **BMT-090605** for subsequent dilution in experimental assays.

Materials:

- **BMT-090605** (free base or hydrochloride salt)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath
- Water bath or heating block (for hydrochloride salt)

Procedure:

- Equilibrate the **BMT-090605** vial to room temperature before opening.
- Weigh the desired amount of **BMT-090605** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL for the free base or 31.25 mg/mL for the hydrochloride salt).
- Vortex the solution for 1-2 minutes to facilitate dissolution.
- For **BMT-090605** (Free Base): Place the tube in an ultrasonic bath and sonicate until the solution is clear.
- For **BMT-090605** hydrochloride: Place the tube in an ultrasonic bath. If the compound does not fully dissolve, warm the solution and heat it to 60°C until a clear solution is obtained.^{[6][7][8]}
- Once completely dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Determining Aqueous Solubility (Kinetic Method)

Objective: To determine the kinetic solubility of **BMT-090605** in a desired aqueous buffer (e.g., PBS).

Materials:

- **BMT-090605** DMSO stock solution (e.g., 10 mM)
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- 96-well microplate (polypropylene recommended for reduced compound binding)
- Plate shaker
- Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

- Prepare a series of dilutions of the **BMT-090605** DMSO stock solution.
- In a 96-well plate, add a small volume (e.g., 2 μ L) of each DMSO stock dilution to the wells. Include a DMSO-only control.
- Add the aqueous buffer to each well to achieve the final desired compound concentrations (e.g., 198 μ L of buffer for a 1:100 dilution). The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.
- After incubation, visually inspect the wells for any precipitate.
- To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.
- Carefully transfer the supernatant to a new plate for analysis.
- Determine the concentration of **BMT-090605** in the supernatant using a suitable analytical method (e.g., by measuring UV absorbance and comparing to a standard curve of known concentrations).
- The highest concentration at which no precipitation is observed is considered the kinetic solubility.



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Figure 2. Experimental workflow for determining the kinetic solubility of **BMT-090605**.

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